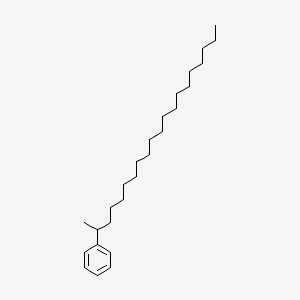

2-Phenyleicosane

Description

Significance of Phenyleicosane Derivatives in Modern Chemical Science

Phenyleicosane derivatives, a class of long-chain alkylbenzenes, are gaining attention for their diverse potential applications. The position of the phenyl group along the eicosane (B133393) chain can give rise to various isomers, such as 1-phenyleicosane, 2-phenyleicosane, and 7-phenyleicosane (B13758244), each with potentially distinct properties. mdpi.comcollectionscanada.ca

In materials science, these compounds are explored as additives in lubricants and as precursors for polymer synthesis. ontosight.ailookchem.com Their long alkyl chains impart hydrophobicity, making them candidates for developing water-repellent materials. mdpi.com In the biomedical field, there is growing interest in the biological activities of long-chain alkylaromatic compounds. While research into specific phenyleicosane isomers is still emerging, related compounds like alkylphenols are being investigated for antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiajol.info The discovery of phenyleicosane derivatives like 5-phenyleicosane (B13804204) and 7-phenyleicosane in plant extracts underscores their relevance as natural products that could be investigated for novel therapeutic uses. mdpi.comekb.eg

Historical Trajectories of Aliphatic-Aromatic Hydrocarbon Investigations in Organic Chemistry

The study of aliphatic-aromatic hydrocarbons is deeply rooted in the history of organic chemistry. The foundational methods for creating a bond between an aromatic ring and an alkyl chain were established in 1877 by Charles Friedel and James Crafts. wikipedia.orgbyjus.com The Friedel-Crafts reactions, which include alkylation and acylation, traditionally use a strong Lewis acid catalyst like aluminum chloride to attach substituents to an aromatic ring. wikipedia.orgbyjus.comsigmaaldrich.com

Friedel-Crafts alkylation, while groundbreaking, was known to have limitations, such as the potential for carbocation rearrangements and the formation of multiple alkylation products. byjus.comyoutube.com An alternative approach involves Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) to yield the desired alkylbenzene, which can offer better control over the product structure. organic-chemistry.org

Throughout the 20th and into the 21st century, research has focused on overcoming these initial challenges. This has led to the development of a wide array of catalysts and methods to improve reaction efficiency and selectivity. organic-chemistry.org In recent decades, solid acid catalysts, particularly zeolites like ZSM-5, have become important in industrial applications for benzene (B151609) alkylation, offering advantages in terms of handling, regeneration, and the ability to control product distribution, for example, in the large-scale production of ethylbenzene. d-nb.inforsc.org These advancements reflect a continuous drive towards more precise, efficient, and environmentally sustainable synthetic routes for aliphatic-aromatic hydrocarbons.

Delineation of Key Research Avenues and Scholarly Objectives for this compound Studies

While the broader class of alkylaromatic hydrocarbons is well-established, dedicated research on this compound is more recent and specific. Current scholarly objectives are centered on fully characterizing this compound and exploring its potential.

One significant finding is the identification of this compound as a natural product, having been detected in the leaf extracts of the plant Scleria depressa through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. iljs.org.ng This discovery opens a key research avenue: the exploration of its biosynthesis in nature and a systematic evaluation of its biological activities. Studies on related isomers have suggested potential for antimicrobial or anti-inflammatory properties, yet it has been noted that the biological activities of compounds like 2-phenyl tridecane (B166401) and 7-phenyl eicosane have not been thoroughly evaluated, highlighting a clear gap in knowledge that extends to this compound. mdpi.com

A second major research avenue is the development of targeted and efficient synthetic methodologies. While classical Friedel-Crafts reactions provide a historical basis, modern catalytic approaches could offer higher yields and greater selectivity for producing this compound specifically. rsc.orgresearchgate.net This includes investigating precursors and reaction conditions that favor the attachment of the phenyl group at the C-2 position of the eicosane chain.

Finally, a comprehensive characterization of its physicochemical properties is essential for understanding its potential applications. kkwagh.edu.in Data on its physical state, solubility, and thermal stability are crucial for its consideration in materials science, such as in the formulation of specialty lubricants or polymers. ontosight.ailookchem.com

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₆H₄₆ | lookchem.comstenutz.eu |

| Molecular Weight | 358.65 g/mol | stenutz.eu |

| CAS Number | 2398-66-5 | lookchem.com |

| Density | 0.855 g/mL | stenutz.eu |

| Melting Point | 29 °C | lookchem.com |

| Boiling Point (Est.) | 426.03 °C | lookchem.com |

| Refractive Index | 1.4795 | lookchem.com |

| Molar Volume | 419.6 mL/mol | stenutz.eu |

Properties

CAS No. |

2398-66-5 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

icosan-2-ylbenzene |

InChI |

InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |

InChI Key |

GWTSUVHHMPSJLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyleicosane and Its Structural Analogs

Catalytic Strategies for Precisely Controlled Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the phenyl group and the long alkyl chain is a critical step in the synthesis of 2-phenyleicosane. acs.org Transition metal-catalyzed cross-coupling reactions have become a powerful tool for this purpose, offering high efficiency and selectivity. researchgate.netchinesechemsoc.org

The direct arylation of unactivated C(sp³)–H bonds in long-chain alkanes is a highly desirable but challenging transformation. Recent advancements have led to the development of catalytic systems capable of achieving this with remarkable regioselectivity. For instance, palladium-catalyzed reactions have been successfully employed for the intermolecular arylation of unactivated C(sp³)–H bonds. researchgate.net One notable example involves the use of a Pd(II) catalyst with an 8-aminoquinoline (B160924) auxiliary and a potassium carbonate base to specifically arylate the β-position of carboxamides. researchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, particularly for their ability to couple alkyl and aryl halides. nih.gov These reactions often proceed through different mechanisms than their palladium counterparts and can be advantageous for specific substrate combinations. The development of photoredox/nickel dual catalysis has further expanded the scope of these reactions, allowing for the coupling of alkyl and aryl chlorides under mild conditions. chinesechemsoc.org

Recent research has also explored the use of paired electrocatalysis and photoredox catalysis for the selective C(sp³)–H arylation of alkanes. nih.govchemrxiv.org This approach utilizes a binary catalytic system of iron and nickel, where the reaction selectivity can be tuned by adjusting the applied current and light source. nih.govchemrxiv.org This method offers the advantage of operating at a very low anodic potential, making it compatible with a wide range of functional groups. nih.govchemrxiv.org

Table 1: Comparison of Modern Cross-Coupling Reactions for Arylation

| Catalytic System | Substrates | Key Features | Reference |

|---|---|---|---|

| Pd(II) with 8-aminoquinoline auxiliary | Carboxamides, Aryl bromides | Regiospecific β-arylation | researchgate.net |

| NiCl₂(bim)/Ir-based photocatalyst | Alkyl chlorides, Aryl chlorides | C(sp²)−C(sp³) bond formation | chinesechemsoc.org |

The precise functionalization of long alkyl chains is crucial for synthesizing structural analogs of this compound. Regioselective alkylation reactions allow for the introduction of functional groups at specific positions along the chain. Organotin compounds have been used as catalysts for the regioselective alkylation of diols and polyols, which can be valuable intermediates in the synthesis of functionalized long-chain alkanes. researchgate.net Iron-based catalysts, such as FeCl₃, have also been shown to effectively catalyze the regioselective alkylation of diols and polyols. researchgate.net

For the construction of the phenylalkane skeleton, Friedel-Crafts alkylation of benzene (B151609) with long-chain olefins is a common industrial method. crimsonpublishers.comtandfonline.comtandfonline.com However, traditional catalysts like HF and AlCl₃ are highly corrosive and lead to a mixture of isomers. crimsonpublishers.comtandfonline.com The development of solid acid catalysts, such as zeolites and niobic acid, offers a greener and more selective alternative. researchgate.netresearchgate.net For instance, using trifluoromethane (B1200692) sulfonic acid as a catalyst for the alkylation of benzene with 1-decene (B1663960) has been shown to produce 2-phenyldecane (B41316) with good selectivity. crimsonpublishers.com

Biocatalysis offers a highly selective approach to arene alkylation. Evolved 'ene'-reductases (EREDs) have been used for the regioselective alkylation of arenes under photochemical conditions. nih.gov These enzymatic methods can achieve high selectivity for positions that are difficult to access with traditional chemical methods. nih.gov

Further modification of the phenyl ring in this compound can be achieved through various aromatic functionalization reactions. Electrophilic aromatic substitution (SₑAr) is a classic method for introducing a wide range of functional groups onto an aromatic ring. nih.gov However, these reactions often require harsh conditions. Modern methods focus on developing milder and more selective procedures. nih.gov

Palladium-catalyzed C–H functionalization has become a versatile tool for the regioselective introduction of functional groups at the ortho-, meta-, or para-positions of an aromatic ring, often guided by a directing group. rsc.org For electron-poor heterocycles, nucleophilic aromatic substitution (SₙAr) provides a complementary approach, though it is often limited to activated substrates. nih.gov

The choice of functionalization strategy depends on the desired substitution pattern and the electronic properties of the starting material. For example, the use of specific directing groups can steer the functionalization to the meta position, which is typically less reactive in classical electrophilic substitutions. rsc.org

Development of Stereoselective Synthetic Pathways for Chiral Phenyleicosane Isomers

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure isomers, which may have different biological activities. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch

One common strategy is the use of a chiral auxiliary, which is an enantiopure group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Another powerful approach is enantioselective catalysis, where a chiral catalyst is used in substoichiometric amounts to generate a chiral product. ethz.ch For example, stereoselective synthesis of trans-1,2-disubstituted alkenes, which can be precursors to phenylalkanes, has been achieved using a modified Julia olefination reaction with high stereoselectivity. organic-chemistry.org

The synthesis of chiral pyrrolidine (B122466) derivatives, which can serve as building blocks for more complex molecules, has been accomplished through various stereoselective methods, including the use of chiral starting materials and stereoselective cyclization reactions. mdpi.com These principles can be applied to the synthesis of chiral phenyleicosane isomers, for instance, by starting with a chiral building block or by employing a stereoselective C-C bond-forming reaction.

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Stereocenter is derived from the starting material. | ethz.ch |

| Chiral Auxiliaries | A temporary chiral group directs the reaction. | The auxiliary is removed after the reaction. | ethz.ch |

Integration of Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves developing more environmentally benign alternatives to traditional methods.

A key area of focus is the replacement of hazardous catalysts used in Friedel-Crafts alkylation, such as HF and AlCl₃. tandfonline.com Solid acid catalysts, including zeolites and niobic acid, are promising alternatives as they are less corrosive, reusable, and can lead to higher selectivity for the desired 2-phenyl isomer. tandfonline.comresearchgate.netresearchgate.net

Another green approach is the use of biomass-derived starting materials. Research has explored the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by dehydration. tandfonline.comresearchgate.net This strategy offers a renewable pathway to these important compounds.

The use of electrosynthesis is also a green alternative, as it uses electrons as a traceless reagent, minimizing waste. nih.gov Furthermore, developing reactions that can be carried out in more environmentally friendly solvents, or even under solvent-free conditions, is a major goal of green chemistry research.

Research on Process Optimization and Scalability for this compound Production

For this compound to be produced on a larger scale, the synthetic process must be optimized for efficiency, cost-effectiveness, and safety. epoptia.comgenedge.org Process optimization involves systematically analyzing and refining manufacturing operations to maximize productivity and profitability. epoptia.comgenedge.orgboc-group.com

Key aspects of process optimization include:

Catalyst Selection and Loading: Identifying the most active and selective catalyst and using the minimum amount necessary to achieve the desired conversion.

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time to maximize yield and minimize side reactions.

Feedstock and Reactant Ratios: Adjusting the ratio of reactants, for example, the benzene to olefin ratio in alkylation, to prevent side reactions like olefin polymerization. google.com

Downstream Processing: Developing efficient methods for product separation and purification, as well as catalyst recovery and recycling.

The scale-up of a chemical process from the laboratory to an industrial scale presents numerous challenges. identecsolutions.com Collaboration between chemists and chemical engineers is crucial to ensure that a process is not only chemically efficient but also viable on a large scale. identecsolutions.com Manufacturing Execution Systems (MES) can be employed to monitor and control production processes in real-time, enabling continuous optimization and quality control. explitia.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Eicosane (B133393) |

| 1-Decene |

| 2-Phenyldecane |

| Furan |

| Aluminum chloride (AlCl₃) |

| Hydrogen fluoride (B91410) (HF) |

| Trifluoromethane sulfonic acid |

| Iron(III) chloride (FeCl₃) |

| Palladium |

| Nickel |

Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 Phenyleicosane

Oxidative Transformations and Elucidation of Reaction Pathways

The oxidation of 2-phenyleicosane is expected to primarily occur at the benzylic position, which is activated by the adjacent phenyl ring. The stability of the intermediate benzylic radical or carbocation makes this position the most susceptible to oxidative attack.

Vigorous oxidation, typically using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, results in the cleavage of the entire alkyl side chain. libretexts.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org For this compound, this transformation would cleave the C-C bond between the second and third carbons of the eicosane (B133393) chain, yielding benzoic acid and nonadecanoic acid. The mechanism is believed to involve the formation of a benzylic radical, which is then further oxidized. libretexts.org

Milder, more controlled oxidation can yield other products. Catalytic oxidation using air or oxygen in the presence of metal catalysts can selectively oxidize the benzylic carbon to form a mixture of a ketone (2-phenyl-2-eicosanone) and a carbinol (2-phenyleicosan-2-ol). google.com This process is industrially significant for other alkylbenzenes, where the oxygen attacks the carbon atom at the alpha position to the benzene (B151609) nucleus. google.com Photochemical oxidation in the presence of a sensitizer (B1316253) can also lead to the formation of hydroperoxides at the benzylic position.

| Reaction Type | Reagents & Conditions | Major Product(s) for Alkylbenzene Analogue | Predicted Product(s) for this compound |

|---|---|---|---|

| Vigorous Side-Chain Oxidation | KMnO₄, H₂O, heat | Benzoic Acid | Benzoic Acid |

| Catalytic Air Oxidation | O₂, metal catalyst, heat | Aryl alkyl ketone, Aryl alkyl carbinol | 2-Phenyl-2-eicosanone, 2-Phenyleicosan-2-ol |

| Photooxidation | O₂, UV light, sensitizer | Benzylic Hydroperoxide | 2-Hydroperoxy-2-phenyleicosane |

Aromatic Ring Reactivity and Substitution Pattern Studies

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The long alkyl group is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming substituents to the ortho and para positions.

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. Due to steric hindrance from the bulky eicosane chain, the para-substituted product (1-(4-nitrophenyl)eicosane) is expected to be the major isomer, with a smaller amount of the ortho-isomer (1-(2-nitrophenyl)eicosane) being formed. researchgate.net

Sulfonation : This reaction, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃) or sulfur trioxide, introduces a sulfonic acid group (-SO₃H) onto the ring. echemi.com The sulfonation of long-chain alkylbenzenes is a cornerstone of the detergent industry. wikipedia.org For this compound, the primary products would be para- and ortho-phenyleicosane-sulfonic acid. This reaction is known to be reversible. alfa-chemistry.com

Halogenation : In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), bromine or chlorine will substitute for a hydrogen atom on the aromatic ring, yielding a mixture of ortho- and para-halogenated products. studymind.co.ukwikipedia.org

Friedel-Crafts Reactions : The activated ring can undergo further alkylation or acylation. Friedel-Crafts acylation, using an acyl chloride (e.g., acetyl chloride) and AlCl₃, would introduce an acyl group, preferentially at the para position, to yield 4-(eicosan-2-yl)acetophenone. Acylation is generally preferred over further alkylation in a laboratory setting because the product of acylation is deactivated, preventing polysubstitution. libretexts.orgwikipedia.org

| Reaction | Reagents | Electrophile | Predicted Major Product for this compound |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(4-Nitrophenyl)eicosane |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-(Eicosan-2-yl)benzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(4-Bromophenyl)eicosane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(4-(Eicosan-2-yl)phenyl)ethan-1-one |

Aliphatic Chain Functionalization and Derivatization Reactions

Reactions can also be targeted to the aliphatic eicosane chain. The most common and selective functionalization occurs at the benzylic position due to the aforementioned stability of benzylic intermediates.

Free-radical halogenation provides a key example of selective aliphatic functionalization. When an alkylbenzene is treated with a halogen (e.g., Br₂) in the presence of ultraviolet (UV) light or a radical initiator like N-bromosuccinimide (NBS), substitution occurs preferentially at the benzylic position. orgoreview.com This is in stark contrast to the Lewis acid-catalyzed halogenation that directs substitution to the aromatic ring. For this compound, this reaction would yield 2-bromo-2-phenyleicosane. The mechanism involves the homolytic cleavage of the halogen to form a radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. libretexts.org This radical then reacts with another molecule of the halogen to form the product and propagate the radical chain.

While the benzylic position is the most reactive, functionalization of other C-H bonds along the long aliphatic chain is possible, though it is generally less selective and requires more specialized reagents, such as those used in frustrated radical pair systems or other advanced C-H activation methods.

Supramolecular Interactions and Host-Guest Chemistry Involving this compound

The significant length and nonpolar character of the eicosane chain in this compound make it a prime candidate for participation in supramolecular assemblies, particularly as a "guest" molecule within a "host" framework.

Urea (B33335) is well-known for its ability to form crystalline inclusion compounds with long, linear organic molecules. ucl.ac.uk In the presence of suitable guest molecules, urea molecules crystallize into a hexagonal lattice structure containing long, parallel channels or tunnels. rsc.org The guest molecules are accommodated within these channels. The formation of these compounds is highly selective, favoring linear alkanes and their derivatives while excluding branched isomers.

Given its long, predominantly linear alkyl chain, this compound is an excellent candidate for forming a urea inclusion compound. The eicosane portion of the molecule would reside within the urea channel, with the phenyl group potentially causing some distortion or occupying a position near the channel entrance. Research on urea inclusion compounds has demonstrated that guest exchange is a dynamic process. ucl.ac.uk When a crystal of a urea inclusion compound is exposed to a different potential guest molecule, an exchange can occur. Studies have shown a preference for longer-chain guests to displace shorter-chain ones from the urea channels. ucl.ac.uk This suggests that if a urea inclusion compound of a shorter alkane were exposed to this compound, the this compound would likely displace the shorter guest molecule over time. This exchange process is believed to occur via the ends of the urea channels. ucl.ac.uk

| Host Molecule | Typical Guest Molecule Characteristics | Examples of Known Guest Molecules | Suitability of this compound as a Guest |

|---|---|---|---|

| Urea | Long, linear or near-linear chains (alkanes, fatty acids, alcohols) | n-Dodecane, n-Hexadecane, 1-Octanol, Dichloroalkanes | High, due to the C₂₀ aliphatic chain. |

| Thiourea | Branched alkanes, cyclic molecules | Cyclohexane, 2,2,4-Trimethylpentane | Low, due to the linear nature of the eicosane chain. |

Investigations into Thermal and Photochemical Decomposition Mechanisms

The decomposition of this compound can be initiated by thermal energy (pyrolysis) or by photochemical processes. The expected mechanisms are based on studies of similar long-chain alkylaromatic compounds.

Thermal Decomposition : The pyrolysis of long-chain alkylbenzenes, such as dodecylbenzene, has been shown to proceed through a free-radical mechanism. mit.edu At elevated temperatures (typically above 350-400°C), the initial and primary decomposition pathway is the homolytic cleavage of C-C bonds within the long alkyl chain. taylorandfrancis.com The weakest bonds are typically further from the ring. The process involves hydrogen abstraction reactions, leading to the formation of various alkyl and phenylalkyl radicals. These radicals then undergo β-scission, a process where the radical cleaves at the C-C bond beta to the radical center, resulting in the formation of an alkene and a smaller radical. mit.edu For this compound, this would lead to a complex mixture of smaller alkanes, alkenes, and shorter-chain alkylbenzenes like styrene, ethylbenzene, and toluene.

Photochemical Decomposition : The photochemical degradation of this compound is expected to occur in the presence of UV light, particularly when combined with an oxidizing agent like hydrogen peroxide (H₂O₂). torontomu.ca This process, known as an advanced oxidation process, generates highly reactive hydroxyl radicals (•OH). These radicals can attack the molecule in several ways:

Abstraction of a hydrogen atom from the alkyl chain, preferentially from the benzylic position, initiating a radical oxidation cascade.

Addition to the aromatic ring, leading to the formation of hydroxylated derivatives (phenols), which can be further oxidized, eventually leading to ring-opening. torontomu.ca The ultimate products of extensive photochemical degradation are carbon dioxide and water. researchgate.net

Sophisticated Analytical Methodologies for the Characterization and Quantification of 2 Phenyleicosane

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-Phenyleicosane, particularly when it is present in complex mixtures such as petroleum fractions or environmental samples. The choice of technique depends on the sample matrix and the analytical objective.

High-Resolution Gas Chromatography (HRGC), also known as capillary GC, is a powerful technique for separating volatile and semi-volatile compounds like this compound. The use of long, narrow-bore capillary columns coated with a thin film of stationary phase provides excellent separation efficiency and resolution.

When coupled with a detection system, HRGC allows for both quantification and identification.

Flame Ionization Detector (FID): FID is a robust and widely used detector for hydrocarbons. It provides a response that is proportional to the mass of carbon, making it suitable for the quantification of this compound. However, it does not provide structural information.

Mass Spectrometry (MS): The coupling of HRGC with a mass spectrometer (HRGC-MS) is the definitive method for the identification of this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS detector fragments the molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. For long-chain alkylbenzenes, key fragment ions include m/z 91 (tropylium ion), 92, and 105, which are indicative of the phenylalkane structure. usgs.gov The instrument can be operated in full scan mode to acquire complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. usgs.gov

| Parameter | Typical Setting/Value |

|---|---|

| Column | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.0-1.5 mL/min) |

| Injector Temperature | 280-300 °C |

| Oven Program | Initial temp 60-80 °C, ramp at 5-10 °C/min to 300-320 °C, hold for 10-20 min |

| MS Interface Temp | 280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-550 amu |

While GC-MS is highly effective, Liquid Chromatography (LC) offers an alternative for analyzing higher molecular weight or less thermally stable compounds. When integrated with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, LC provides powerful analytical capabilities. For compounds like this compound, reversed-phase LC using C18 columns could be employed, separating components based on their hydrophobicity.

The primary advantage of HRMS is its ability to provide highly accurate mass measurements, allowing for the determination of elemental compositions. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for nonpolar compounds like this compound in LC-MS analysis.

For exceptionally complex samples containing numerous isomers and structurally similar compounds, one-dimensional GC may not provide adequate resolution. gcms.cz Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a state-of-the-art technique that offers significantly enhanced separation power. mosh-moah.denih.gov

In GCxGC, the entire sample is subjected to two distinct chromatographic separations. gcms.czmdpi.com Effluent from a primary, typically non-polar, column is continuously collected and then rapidly injected onto a secondary, shorter column of different polarity. researchgate.net This process, managed by a modulator, creates a highly structured two-dimensional chromatogram where chemically related compounds elute in specific regions of the 2D plane. gcms.czmosh-moah.de When coupled with a fast detector like a TOF-MS, GCxGC-TOFMS is an unparalleled tool for the detailed characterization of complex hydrocarbon mixtures, enabling the separation of this compound from other isomers and matrix components that would co-elute in a 1D separation. amazonaws.comcore.ac.uk

| Feature | 1D-GC | GCxGC |

|---|---|---|

| Peak Capacity | Moderate (hundreds) | Very High (thousands) nih.gov |

| Resolution | Good; co-elution common in complex samples gcms.cz | Excellent; resolves many co-eluting peaks gcms.cz |

| Chromatogram | 1-dimensional plot of intensity vs. time | 2-dimensional contour plot with structured elution gcms.cz |

| Sensitivity | Standard | Enhanced due to peak focusing by the modulator nih.gov |

| Data Complexity | Relatively simple | Complex, requires specialized software for analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. slideshare.netresearchgate.netstanford.edu It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

For this compound, ¹H NMR would confirm the presence of the phenyl group (signals typically in the 7.1-7.3 ppm range) and the long alkyl chain. The methine proton at the C2 position (the carbon attached to the phenyl group) would appear as a distinct multiplet, and its integration would correspond to one proton. The terminal methyl group (C20) of the eicosane (B133393) chain and the methyl group at C1 would also produce characteristic signals.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. researchgate.net The spectrum would show distinct signals for the aromatic carbons and the 20 carbons of the alkyl chain. The position of the phenyl group is confirmed by the chemical shift of the C2 carbon, which would be significantly different from that of a primary (C1) or other secondary carbon in the chain.

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | ~7.1-7.3 | Multiplet (m) |

| C2 Methine Proton (-CH-) | ¹H | ~2.6 | Sextet or Multiplet |

| C1 Methyl Protons (-CH₃) | ¹H | ~1.25 | Doublet (d) |

| Chain Methylene (B1212753) Protons (-CH₂-) | ¹H | ~1.2-1.6 | Multiplet (m) |

| C20 Terminal Methyl Protons (-CH₃) | ¹H | ~0.88 | Triplet (t) |

| C2 Methine Carbon | ¹³C | ~40-45 | CH |

| Aromatic Carbons | ¹³C | ~125-145 | C, CH |

| Alkyl Chain Carbons | ¹³C | ~14-35 | CH₃, CH₂ |

While 1D NMR is informative, complex molecules benefit from two-dimensional (2D) NMR experiments, which reveal correlations between nuclei. weebly.comwikipedia.orglibretexts.org These techniques are crucial for confirming the precise connectivity and assessing isomeric purity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C2 methine proton and the protons of the adjacent C1 methyl and C3 methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached ¹H and ¹³C nuclei. youtube.comnih.gov An HSQC spectrum would show a cross-peak connecting the C2 methine proton signal to the C2 carbon signal, unambiguously assigning both resonances.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule based on how they absorb specific frequencies of radiation.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. libretexts.org Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the long alkyl chain. libretexts.orgpressbooks.pub Weaker C-H stretching absorptions just above 3000 cm⁻¹ are characteristic of the aromatic ring. pressbooks.pub The presence of the benzene (B151609) ring is also confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands below 900 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is another form of vibrational spectroscopy that is highly complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For hydrocarbons, Raman is an excellent tool for characterizing the carbon backbone. researchgate.net The aromatic ring of this compound would produce a strong, sharp signal corresponding to the symmetric ring-breathing mode. Raman spectroscopy can provide a unique "fingerprint" of the molecule and is useful for analyzing hydrocarbon mixtures. researchgate.netspectroscopyonline.com

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR/Raman | 2850-2960 | Strong |

| Aromatic C=C Stretch | IR/Raman | ~1450-1600 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Bend | IR | ~1375, 1465 | Medium |

| Aromatic C-H Out-of-Plane Bend | IR | ~690-770 | Strong |

Development of Novel Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

No literature was found describing the development or application of derivatization techniques specifically for this compound. While derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detectability of compounds, research detailing such processes for this particular molecule is not present in the public domain. General methods for long-chain alkylbenzenes exist, but information strictly pertaining to this compound is absent.

Method Validation and Interlaboratory Study Protocols for this compound Analysis

Similarly, there is no available information on validated analytical methods or interlaboratory studies conducted specifically for the quantification of this compound. Method validation is a critical component of analytical science, ensuring the reliability and reproducibility of data through parameters such as accuracy, precision, linearity, and robustness. However, no published studies present these validation parameters for a this compound-specific assay. Furthermore, no records of interlaboratory comparison studies, which are essential for establishing method consensus and performance across different laboratories, could be located for this compound.

Computational and Theoretical Chemistry Studies on 2 Phenyleicosane

Molecular Modeling and Conformational Analysis of 2-Phenyleicosane and its Derivatives

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and the vast landscape of its possible conformations. The long eicosane (B133393) chain can adopt a multitude of shapes, and the interaction between the alkyl chain and the phenyl ring further complicates this landscape.

Conformational Landscape: The presence of a long alkyl chain attached to a phenyl ring leads to a "conformational explosion," where the number of possible low-energy conformations increases dramatically with chain length. nih.gov For this compound, the rotational barriers around the C-C bonds of the eicosane chain are relatively small, resulting in a complex potential energy surface with many local minima. aip.org Studies on similar long-chain alkylbenzenes have shown that the alkyl chain can exist in either extended (all-trans) or various folded conformations where the chain bends back towards the phenyl ring. rsc.orgdntb.gov.ua

Modeling Techniques: Molecular mechanics (MM) force fields, such as MM2, are often employed for initial conformational searches due to their computational efficiency. acs.org These methods can rapidly explore the potential energy surface to identify a broad range of possible conformers. Subsequent geometry optimizations are then typically performed using more accurate but computationally intensive methods like Density Functional Theory (DFT). rsc.org For large and flexible molecules, combining force-field-based conformational searches with DFT calculations is a common and effective approach. nih.gov

Table 1: Representative Conformational Analysis Data for a Model Long-Chain Alkylbenzene (Decylbenzene)

| Conformer | Method | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) |

| All-Trans | B3LYP-D3/6-311++G(d,p) | 0.00 | ~180 (all C-C-C-C) |

| Folded 1 | B3LYP-D3/6-311++G(d,p) | 2.5 | Varies |

| Folded 2 | B3LYP-D3/6-311++G(d,p) | 3.1 | Varies |

This table presents hypothetical data based on findings for shorter alkylbenzenes to illustrate the expected energy differences between conformers. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for elucidating the electronic properties of this compound, which govern its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be associated with the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Methods and Basis Sets: DFT calculations using functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used for geometry optimization and electronic structure calculations of aromatic compounds. acs.orgnih.gov For more accurate energy calculations, especially for thermochemistry, more advanced methods or larger basis sets might be necessary. rsc.org

Table 2: Calculated Electronic Properties for a Model Alkylbenzene (Toluene) using DFT

| Property | Value | Unit |

| HOMO Energy | -6.7 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 6.5 | eV |

| Ionization Potential | 6.7 | eV |

| Electron Affinity | 0.2 | eV |

| Chemical Hardness (η) | 3.25 | eV |

| Chemical Potential (μ) | -3.45 | eV |

This table provides example data for a simpler alkylbenzene (toluene) to illustrate the types of electronic properties that would be calculated for this compound. The values are representative and would differ for this compound.

Simulation of Intermolecular Interactions and Self-Assembly Phenomena

The amphiphilic nature of this compound, with its hydrophobic eicosane tail and aromatic phenyl head, suggests a propensity for self-assembly in certain environments. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic processes.

Intermolecular Forces: The interactions between this compound molecules are governed by a combination of forces. Van der Waals interactions, specifically London dispersion forces, will be significant due to the long alkyl chain. The phenyl group can participate in π-π stacking interactions with other phenyl groups. nih.gov These non-covalent interactions are crucial in driving the self-assembly process. nih.gov

Self-Assembly Simulation: MD simulations can model the spontaneous aggregation of this compound molecules in a solvent. researchgate.net These simulations can predict the formation of micelles or other aggregates, providing insights into their structure, size, and morphology. The simulations would likely show the eicosane tails forming a hydrophobic core, with the phenyl groups exposed to the solvent or packed in an ordered arrangement. The concentration of the molecule plays a significant role in the resulting morphology of the aggregates. researchgate.net

Force Fields and Simulation Setup: All-atom or coarse-grained force fields can be used for these simulations. All-atom models provide detailed information but are computationally expensive. Coarse-grained models, which group several atoms into a single particle, allow for longer simulation times and larger system sizes, making them suitable for studying large-scale self-assembly. nih.gov The choice of force field (e.g., OPLS-AA, CHARMM) is critical for accurately representing the intermolecular interactions. aip.org

Computational Thermochemistry and Prediction of Reaction Energetics and Pathways

Computational thermochemistry allows for the prediction of thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). These data are vital for understanding the stability of this compound and the energetics of its reactions.

Methods for Thermochemical Prediction: For large molecules like this compound, high-level ab initio methods like coupled-cluster theory are computationally prohibitive. nih.gov Therefore, more practical approaches are often used. DFT methods can provide reasonable estimates of thermochemical properties. rsc.org Another approach is the use of group contribution methods, where the properties of a molecule are estimated by summing the contributions of its constituent functional groups. rsc.org For more accurate predictions for long-chain alkanes, linear regression models based on data from smaller molecules have been developed. nih.gov Isodesmic reactions, which conserve the number and types of bonds, are also a powerful technique for calculating accurate enthalpies of formation for large molecules when combined with reliable experimental data for smaller reference compounds. nih.gov

Reaction Energetics: Computational methods can be used to calculate the activation energies and reaction enthalpies for various chemical transformations of this compound. For example, the energetics of hydroisomerization or oxidation reactions could be investigated. nih.goveditorum.ru This information is critical for understanding the reaction mechanisms and predicting the product distributions under different conditions. For instance, ONIOM-based methods, which combine high-level quantum mechanics for the reactive center with a lower-level method for the rest of the molecule, have been successfully applied to study the thermochemistry of reactions involving large alkanes. mdpi.com

Table 3: Predicted Standard Enthalpy of Formation for Long-Chain Alkanes using a Linear Regression Model

| Alkane | LR Model ΔfH° (kJ/mol) | Experimental ΔfH° (kJ/mol) |

| n-Decane | -249.7 | -249.7 |

| n-Dodecane | -291.8 | -291.8 |

| n-Tetradecane | -333.9 | -334.0 |

| n-Hexadecane | -376.0 | -376.2 |

This table is adapted from a study on long-chain alkanes to demonstrate the accuracy of computational models in predicting thermochemical properties. nih.gov The values for this compound would need to be specifically calculated.

Research into the Application of 2 Phenyleicosane in Advanced Materials Science and Engineering

Investigations into its Role as a Model Compound in Lubricant Formulations

In the field of tribology, understanding the behavior of lubricant additives at the molecular level is critical for developing next-generation formulations. Model compounds with well-defined structures are essential for these fundamental studies. ethernet.edu.et 2-Phenyleicosane and its isomers, such as 1-phenyleicosane, serve as excellent model compounds for the aromatic class of lubricant base stocks and additives. ontosight.aicollectionscanada.ca

The structure of this compound is particularly relevant. The long eicosane (B133393) chain provides the necessary viscosity and film-forming properties characteristic of lubricant base oils, while the phenyl group mimics the aromatic components found in many lubricant formulations. ontosight.aimdpi.com By studying compounds like this compound, researchers can systematically investigate how aromatic groups influence key lubricant properties such as thermal-oxidative stability, boundary film formation, and interactions with anti-wear or friction modifier additives. mdpi.com Research using these model compounds helps elucidate the mechanisms of chemisorption on metal surfaces and the van der Waals forces between alkyl chains, which are fundamental to reducing friction and wear under boundary lubrication conditions. mdpi.com

Properties of Lubricant Model Compounds

| Structural Feature | Relevance to Lubrication | Research Focus |

|---|---|---|

| Long Alkyl Chain (e.g., Eicosane) | Contributes to viscosity, forms a protective lubricating film. mdpi.com | Film thickness, load-bearing capacity, shear stability. |

| Phenyl Group | Represents aromatic components in base oils; influences thermal stability and additive interaction. ontosight.ai | Oxidation resistance, solvency for other additives, surface adsorption phenomena. |

| Defined Molecular Structure | Allows for precise correlation between structure and performance, eliminating variables from complex mixtures. ethernet.edu.et | Fundamental mechanisms of friction, wear, and additive performance. mdpi.com |

Integration into Polymer Systems and Composite Materials Research

The integration of small molecules into polymer systems is a key strategy for creating advanced materials with tailored properties. pageplace.deethernet.edu.et Polymer systems, which range from homogenous plastics to complex blends and fiber-reinforced composites, often rely on additives to achieve desired performance characteristics. 2kps.netjchemlett.com The distinct chemical moieties within this compound—the non-polar aliphatic chain and the aromatic ring—make it a candidate for investigation within polymer science for modifying bulk properties and interfacial behavior. ontosight.ai

In polymer science, a molecule can be incorporated either as an additive, physically mixed with the polymer, or as a monomer, chemically bonded into the polymer backbone. sigmaaldrich.comnih.gov

As an additive , this compound's long alkyl chain could function as an internal plasticizer or processing aid. By embedding itself between polymer chains, it could increase free volume, reduce intermolecular forces, and lower the glass transition temperature, thereby enhancing flexibility. Its presence could also reduce melt viscosity, aiding in processing techniques like extrusion. chromatographyonline.com

As a monomer , the this compound structure would require chemical modification. For instance, functional groups (like vinyl, hydroxyl, or amine groups) could be added to the phenyl ring. usm.edu This would enable the molecule to participate in polymerization reactions, such as addition or condensation polymerization, and become a permanent part of the polymer structure. sigmaaldrich.comnih.gov Incorporating the bulky and hydrophobic phenyleicosane side chain directly onto a polymer backbone could be a strategy to create polymers with low surface energy, specific thermal properties, or unique solution behaviors. usm.edu

Potential Functions of this compound in Polymer Systems

| Function | Mechanism of Integration | Enabling Structural Feature | Potential Effect on Polymer |

|---|---|---|---|

| Additive (Plasticizer/Processing Aid) | Physical blending with the host polymer. chromatographyonline.com | Long, flexible alkyl chain. | Increased flexibility, reduced melt viscosity. |

| Monomer (Side-Chain Modifier) | Covalent bonding into the polymer chain via a functionalized phenyl group. nih.govusm.edu | Chemically versatile phenyl group. | Permanently altered thermal properties, surface energy, or solubility. |

Most polymers are immiscible, and the performance of polymer blends often depends on controlling the interface between the different phases. kpi.uaspringerprofessional.de Molecules that can favorably situate themselves at this interface, known as compatibilizers, are crucial for improving the adhesion and morphology of the blend. fiveable.me

The amphiphilic-like character of this compound makes it a subject of interest for studying such interfacial phenomena. The long, non-polar eicosane tail would have a chemical affinity for non-polar polymers like polyethylene (B3416737) or polypropylene, while the phenyl group could establish favorable π-π stacking interactions with aromatic polymers like polystyrene. By potentially bridging the interface between a non-polar and an aromatic polymer, it could reduce interfacial tension. numberanalytics.com A reduction in interfacial tension generally leads to finer and more stable dispersion of one polymer phase within the other, which is critical for enhancing the mechanical properties, such as impact strength, of the final material. fiveable.menumberanalytics.com

Influence of Phenyleicosane-like Structures on Interfacial Phenomena

| Interfacial Phenomenon | Description | Potential Influence of this compound |

|---|---|---|

| Interfacial Tension | The excess energy at the interface between two immiscible polymer phases. numberanalytics.com | Reduces tension by segregating at the interface, with each part of the molecule interacting with a compatible phase. |

| Interfacial Adhesion | The strength of the bond between the different polymer phases. fiveable.me | Improves adhesion by acting as a molecular bridge or anchor across the interface. |

| Phase Morphology | The size, shape, and distribution of the dispersed phase within the matrix. kpi.ua | Promotes finer, more stable dispersion by lowering interfacial tension, preventing coalescence. |

Development of Self-Assembled Structures and Nanomaterial Architectures Utilizing Phenyleicosane Motifs

Self-assembly is a process where individual molecules spontaneously organize into ordered structures through non-covalent interactions. dovepress.combris.ac.uk This bottom-up approach is a powerful tool for creating novel nanomaterials. washington.edu The molecular structure of this compound, with its distinct non-polar tail and aromatic head-group, is a classic motif for molecular self-assembly. ontosight.ai

In a polar solvent or on a polar substrate, these molecules are expected to organize themselves to minimize unfavorable interactions. This can lead to the formation of various nanostructures, such as monolayers on a surface, or micelles and vesicles in a solution. The driving forces for this assembly are a combination of hydrophobic interactions, which cause the eicosane tails to aggregate, and π-π stacking interactions between the phenyl rings. dovepress.com By controlling factors like concentration and solvent, it may be possible to guide the assembly process to create specific architectures. The resulting nanostructures could have applications in areas such as nanopatterning, sensing, or the creation of functional surfaces with tailored wettability or optical properties. washington.edursc.org

Self-Assembly Based on Phenyleicosane Motifs

| Self-Assembled Structure | Primary Driving Force | Molecular Arrangement |

|---|---|---|

| Monolayer (on a substrate) | Molecule-substrate interactions; intermolecular forces. washington.edu | Ordered, single-molecule-thick layer with molecules oriented similarly. |

| Micelle (in a polar solvent) | Hydrophobic effect. dovepress.com | Spherical aggregates with hydrophobic tails inward and phenyl groups outward. |

| Bilayer/Vesicle | Hydrophobic effect. dovepress.com | Sheet-like structures or hollow spheres with a double layer of molecules. |

Elucidation of Structural-Property Relationships in the Design of Advanced Materials

The central theme in materials science is the structure-property relationship, which posits that a material's macroscopic properties are a direct consequence of its molecular structure. wisdomlib.orgubc.ca Understanding these relationships is key to designing new materials with specific, predictable functionalities. gerdschroeder-turk.org this compound serves as a clear example of how molecular features can be correlated with material functions.

The research applications outlined above are all fundamentally based on the distinct parts of the this compound molecule. The long alkyl chain is directly responsible for its utility in lubrication research. ontosight.ai The dual nature of having both an alkyl chain and a phenyl group dictates its behavior at polymer interfaces. ontosight.aifiveable.me This same combination of a hydrophobic tail and an aromatic head is the reason it can be used to form self-assembled nanomaterials. dovepress.comwashington.edu By studying how systematic changes to this structure—such as altering the alkyl chain length or the position of the phenyl group—affect performance in these applications, researchers can develop robust models for designing advanced materials. ubc.carsc.org

Structural-Property Relationships of this compound in Materials Science

| Structural Feature | Resulting Physicochemical Property | Material Application/Research Area |

|---|---|---|

| C20 Alkyl Chain | Viscosity, hydrophobicity, film-forming capability. mdpi.com | Model compound in lubricant formulations. ontosight.ai |

| Phenyl Group | Aromaticity, potential for π-π interactions, thermal stability. ontosight.ai | Compatibility with aromatic polymers, monomer functionalization. usm.edu |

| Combined Alkyl and Phenyl Groups | Amphiphilic-like character, defined molecular shape. | Interfacial modification in polymer blends, self-assembly into nanostructures. fiveable.mewashington.edu |

Environmental Chemical Research and Fate of Phenyleicosane Derivatives

Research on Analytical Challenges in the Detection and Quantification of Phenyleicosanes in Environmental Matrices

The accurate detection and quantification of 2-phenyleicosane in complex environmental samples such as soil, sediment, and water present significant analytical challenges. These challenges stem from the compound's low concentration, its presence within a complex mixture of similar isomers, and interference from the sample matrix itself.

Researchers primarily employ gas chromatography coupled with mass spectrometry (GC/MS) for the analysis of long-chain alkylbenzenes like this compound. usgs.gov This technique offers high sensitivity and the ability to separate individual compounds from a mixture. The standard procedure involves sample extraction, cleanup to remove interfering substances, and instrumental analysis. cdc.govusgs.gov For sediment samples, this often requires accelerated solvent extraction followed by cleanup steps like gel-permeation chromatography (GPC) to remove co-extracted materials, including sulfur. usgs.gov

A primary challenge is the separation of the various phenyleicosane isomers. In a typical analysis, different isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.) elute from the gas chromatograph at very similar times. scholaris.ca High-resolution capillary columns, such as a DB-5 fused silica (B1680970) column, are necessary to achieve adequate separation. usgs.gov Studies on commercial LAB mixtures show that the 2-phenyl isomer is typically the last of the linear isomers to elute under standard chromatographic conditions. scholaris.ca

Another significant issue is interference from other structurally similar compounds. Tetrapropylene-based alkylbenzenes (TABs), which were used in older detergent formulations, can co-exist with LABs in environmental samples. acs.org TABs and LABs elute closely together and share similar mass spectral fragments (e.g., m/z 91 and 119), which complicates accurate quantification when using GC/MS. acs.org To overcome this, specific analytical models may be required to deconvolute the signals from the two compound classes. acs.org The use of a mass selective detector in single-ion monitoring (SIM) mode can enhance sensitivity for detecting trace levels of these compounds. scholaris.ca

The table below summarizes common analytical approaches and the challenges associated with them.

| Analytical Step | Technique/Method | Associated Challenges & Considerations | References |

| Extraction | Accelerated Solvent Extraction (ASE), Soxhlet Extraction | Ensuring complete extraction from complex matrices like sediment and soil; potential for co-extraction of interfering compounds. | usgs.gov |

| Cleanup/Purification | Gel-Permeation Chromatography (GPC), Solid-Phase Extraction (SPE) | Removal of lipids, sulfur, and other natural organic matter that can interfere with GC/MS analysis. cdc.govusgs.gov | cdc.govusgs.gov |

| Separation | High-Resolution Capillary Gas Chromatography (GC) | Achieving baseline separation of numerous, closely-eluting constitutional isomers of phenyleicosane. usgs.govscholaris.ca | usgs.govscholaris.ca |

| Detection & Quantification | Mass Spectrometry (MS), Flame Ionization Detection (FID) | Differentiating between LABs and interfering compounds like TABs which have similar mass fragments. acs.org Achieving low detection limits (ng/g to µg/g range) in complex samples. usgs.govcsic.es | usgs.govacs.orgcsic.es |

Investigation of Chemical Transformation and Degradation Pathways in Environmental Systems

Once released into the environment, this compound is subject to various transformation and degradation processes, primarily driven by microbial activity. The structure of the molecule, specifically the long alkyl chain and the position of the phenyl group, dictates its susceptibility to degradation.

The principal degradation pathway for linear alkylbenzenes is aerobic biodegradation. ias.ac.inresearchgate.net Microorganisms initiate the process through oxidation of the alkyl chain. This typically involves ω-oxidation (at the terminal methyl group of the alkyl chain) followed by sequential β-oxidation, where two-carbon units are progressively cleaved from the chain. ias.ac.innih.gov This process generates a series of sulfophenylcarboxylic acids (SPCs) when the parent compound is a linear alkylbenzene sulfonate (LAS), or corresponding phenylcarboxylic acids from non-sulfonated LABs. researchgate.netnih.gov

Research has shown that the position of the phenyl group on the alkyl chain significantly influences the degradation rate. Isomers with the phenyl group near the end of the chain (external isomers), such as 2-phenyldodecane, are degraded more rapidly than isomers where the phenyl group is located near the center of the chain (internal isomers). ias.ac.in Therefore, this compound is expected to be one of the more readily biodegradable isomers within its group.

The degradation of the alkyl chain ultimately leads to intermediates like phenylacetic acid or benzoic acid, depending on whether an even or odd number of carbons remain on the chain stub attached to the ring. ias.ac.innih.gov These aromatic intermediates are then subject to further degradation, typically involving the opening of the benzene (B151609) ring, which can lead to complete mineralization into carbon dioxide and water under aerobic conditions. ias.ac.inresearchgate.net

The table below outlines the key degradation pathways for phenyleicosane derivatives.

| Pathway | Description | Key Intermediates/Products | Influencing Factors | References |

| Aerobic Biodegradation | Microbially-mediated oxidation, primarily of the alkyl chain. | Phenylcarboxylic acids (e.g., Phenylacetic acid, Benzoic acid), Catechols, Quinones. | Oxygen availability, microbial community composition, isomer structure (external vs. internal). | ias.ac.innih.gov |

| ω-Oxidation | Initial enzymatic attack on the terminal methyl group of the eicosane (B133393) chain. | Long-chain phenylalkanoic acid. | A primary initiating step in aerobic degradation. | researchgate.netnih.gov |

| β-Oxidation | Stepwise shortening of the alkyl chain by two-carbon units after initial oxidation. | A series of shorter-chain phenylcarboxylic acids. | Leads to the formation of key aromatic intermediates for ring cleavage. | ias.ac.innih.gov |

| Ring Fission | Cleavage of the aromatic benzene ring of intermediates like phenylacetic acid. | Aliphatic acids (e.g., Acetoacetic acid, Fumaric acid), ultimately CO₂ and H₂O. | Requires specific enzymatic pathways (e.g., via homogentisic acid). | ias.ac.inresearchgate.net |

Studies on the Biogeochemical Cycling and Environmental Persistence from a Chemical Perspective

The biogeochemical cycle of a synthetic compound like this compound describes its movement and transformation among environmental compartments, including soil, water, air, and biota. wikipedia.orglibretexts.org Its persistence, or how long it remains in the environment, is a key aspect of this cycle and is largely governed by its chemical properties and its interactions with the environment. nih.gov

This compound is a hydrophobic (lipophilic) molecule with very low water solubility. This property is a dominant factor in its environmental behavior. Due to its hydrophobicity, it has a high organic carbon-water (B12546825) partition coefficient (Koc), meaning it will strongly adsorb to organic matter in soil and sediment. core.ac.ukconcawe.eu This strong sorption has two major consequences:

Reduced Mobility: By binding tightly to particles, its movement through soil and into groundwater is significantly limited. nih.govecetoc.org Its transport is therefore primarily associated with the movement of suspended sediment in water bodies.

Increased Persistence in Sediments: While sorption reduces the concentration of the chemical in the water column, it can create a reservoir of the compound in sediments, where it may be protected from degradation. nih.gov In anaerobic (oxygen-depleted) sediment layers, biodegradation rates are substantially lower than in aerobic environments, leading to long-term persistence.

The persistence of organic chemicals is often characterized by their degradation half-life (t½). core.ac.uk While specific half-life data for this compound is scarce, studies on related LABs show that under favorable aerobic conditions, half-lives can be on the order of days to weeks. cler.com However, in anoxic sediments, the half-life can extend to years or even longer, making these sediments a long-term sink and potential source of these compounds. The combination of persistence and the potential for long-range transport makes some organic chemicals a global concern. zeropm.eu For this compound, its low mobility likely confines its impact to areas closer to sources of discharge.

The table below details the chemical properties and their influence on the environmental fate of phenyleicosane.

| Property/Process | Characteristic | Influence on Environmental Fate | References |

| Water Solubility | Low | Promotes partitioning out of the water phase and onto solid matrices. | nih.gov |

| Hydrophobicity (Log Koc) | High | Leads to strong adsorption to soil organic carbon and sediment, reducing mobility and bioavailability in the water column. | core.ac.ukconcawe.eu |

| Persistence | High in anoxic sediments, moderate in aerobic environments. | Allows for accumulation in sediment beds over long periods. Degradation rate is highly dependent on local environmental conditions (e.g., oxygen levels). | nih.govcler.com |

| Mobility | Low | Transport is primarily associated with sediment particles rather than dissolved in water, limiting movement into groundwater. | nih.govecetoc.org |

| Bioaccumulation | Potential to accumulate in fatty tissues of organisms due to lipophilicity. | Can be transferred through food webs, though this is outside the chemical scope of this article. | taylorfrancis.com |

Natural Product Chemistry: Isolation, Biosynthesis, and Chemical Modification of Naturally Occurring Phenyleicosanes

Methodologies for Extraction and Isolation of Phenyleicosanes from Biological Sources (e.g., Plant Extracts)

The extraction and isolation of phenyleicosanes from CNSL is a multi-step process that leverages the physicochemical properties of its constituent compounds. The primary components of natural CNSL are anacardic acids (60-65%), cardol (15-20%), and cardanol (B1251761) (about 10%). Technical CNSL, which is obtained through a heating process, contains mainly cardanol (60-65%) and cardol (15-20%), as the anacardic acids are decarboxylated during heating. researchgate.netresearchgate.net

A common laboratory and industrial method for separating these components involves solvent extraction. Natural CNSL can be extracted from cashew nut shells using non-polar solvents like hexane (B92381). nih.govgavinpublishers.com One effective method for isolating anacardic acid from the crude extract is through its precipitation as a calcium salt. Anacardic acid is selectively isolated as calcium anacardate, which can then be treated with an acid to regenerate the pure anacardic acid. nih.govresearchgate.net

The remaining mixture, rich in cardanol and cardol, can be further separated. A frequently employed technique involves treating the acid-free CNSL with aqueous ammonia. This allows for the differential partitioning of cardanol and cardol into a mixed solvent system, such as hexane and ethyl acetate (B1210297). Cardanol, being more non-polar, is preferentially extracted into the hexane/ethyl acetate (98:2) phase, while the more polar cardol remains in the ammoniacal solution and can be subsequently extracted with a more polar solvent mixture like ethyl acetate/hexane (80:20). nih.govresearchgate.net

For a finer separation of the different unsaturated congeners of these phenyleicosanes (monoenes, dienes, and trienes), chromatographic techniques are employed. Flash column chromatography has been successfully used for the gram-scale purification of cardanol into its monoene, diene, and triene fractions. mdpi.com High-performance liquid chromatography (HPLC) is also a powerful analytical and preparative tool for separating and quantifying the individual components of CNSL. mdpi.comnih.gov

Table 1: Methodologies for Extraction and Isolation of Phenyleicosanes from CNSL

| Method | Target Compound(s) | Principle | Key Reagents/Solvents | Reference(s) |

| Solvent Extraction | Crude CNSL | Solubilizing the phenolic lipids from the cashew nut shell matrix. | Hexane, Pentane | nih.govijiert.org |

| Precipitation | Anacardic Acid | Selective precipitation of anacardic acid as its calcium salt. | Calcium Hydroxide, Methanol/Water | nih.govresearchgate.net |

| Liquid-Liquid Extraction | Cardanol, Cardol | Differential partitioning based on polarity. | Liquor Ammonia, Hexane, Ethyl Acetate | nih.govresearchgate.net |

| Column Chromatography | Individual Congeners | Separation based on polarity and affinity for the stationary phase. | Silica (B1680970) Gel, Hexane, Ethyl Acetate | gavinpublishers.commdpi.com |

| HPLC | Analytical & Preparative Separation | High-resolution separation based on differential partitioning between a stationary and mobile phase. | C18 column, Acetonitrile/Water | mdpi.comnih.gov |

Structural Elucidation of Naturally Occurring Phenyleicosane Isomers and Derivatives

The structural elucidation of the complex mixture of phenyleicosanes in CNSL relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process.

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to determine the structure of these molecules. mdpi.com

¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms. For instance, in anacardic acids, characteristic signals for the aromatic protons, the carboxylic acid proton, and the olefinic protons of the unsaturated side chain can be readily identified. The integration of the olefinic signals helps in determining the degree of unsaturation. nih.gov For cardanol, the disappearance of the carboxylic acid proton signal and the specific pattern of the aromatic protons confirm its structure. researchgate.net

¹³C NMR spectra reveal the number and type of carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring, the carboxyl group (in anacardic acids), and the unsaturated carbons in the side chain are diagnostic. mdpi.com

Mass Spectrometry (MS): GC-MS (Gas Chromatography-Mass Spectrometry) is particularly useful for separating and identifying the different components of the phenyleicosane mixture. mdpi.com The mass spectra provide the molecular weight of each component and fragmentation patterns that help in confirming the structure. For example, the molecular ions for the monoene, diene, and triene congeners of cardanol will differ by two mass units for each additional double bond. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecules. For example, the presence of a broad hydroxyl (-OH) stretch and a carbonyl (C=O) stretch are characteristic of anacardic acids, while the absence of the carbonyl stretch is indicative of cardanol. mdpi.com

Table 2: Spectroscopic Data for Structural Elucidation of Phenyleicosanes from CNSL

| Technique | Key Information Provided | Example Application | Reference(s) |

| ¹H NMR | Chemical environment of protons, degree of unsaturation. | Identification of aromatic, olefinic, and carboxylic acid protons in anacardic acid. | mdpi.comnih.govresearchgate.net |

| ¹³C NMR | Number and type of carbon atoms, functional groups. | Confirmation of the carbon skeleton and functional groups of cardanol congeners. | mdpi.com |

| GC-MS | Separation and identification of components, molecular weight, and fragmentation patterns. | Distinguishing between monoene, diene, and triene cardanol based on their molecular ions. | mdpi.com |

| FTIR | Presence of functional groups. | Differentiating between anacardic acid (contains -COOH) and cardanol (lacks -COOH). | mdpi.com |

Postulated Biosynthetic Pathways for Phenyleicosane Skeletons in Natural Systems

The biosynthesis of long-chain phenolic lipids like those found in Anacardium occidentale is believed to involve a type III polyketide synthase (PKS) pathway. nih.gov This pathway utilizes precursors from fatty acid and polyketide metabolism.

The proposed biosynthetic route for anacardic acids starts with the formation of a fatty acyl-CoA starter unit, which can be saturated or unsaturated (e.g., palmitoyl-CoA, oleoyl-CoA, linoleoyl-CoA, or linolenoyl-CoA). This starter unit then undergoes a series of condensation reactions with three molecules of malonyl-CoA, catalyzed by a PKS. This process forms a linear tetraketide intermediate. This intermediate is then thought to undergo cyclization and aromatization to form the 2-hydroxy-6-alkylbenzoic acid structure of anacardic acid. nih.govnih.gov

Cardanols are subsequently formed through the decarboxylation of anacardic acids. This decarboxylation can occur thermally, as seen in the production of technical CNSL, or potentially enzymatically within the plant. researchgate.netnih.gov The biosynthesis of urushiol, a related alkylcatechol found in poison ivy (Toxicodendron radicans), is also proposed to proceed through an anacardic acid intermediate, which is then decarboxylated and hydroxylated. nih.govusda.gov

The enzymes responsible for these biosynthetic steps in Anacardium occidentale are still under investigation, but studies on related species and pathways provide a strong hypothetical framework. The identification of PKS genes in plants that produce similar alkylphenolic compounds supports this proposed pathway. usda.gov

Chemical Synthesis of Analogs Derived from Naturally Occurring Phenyleicosane Structures

The unique structure of anacardic acids, with their combination of a salicylic (B10762653) acid head and a long hydrophobic tail, has made them attractive starting materials for the synthesis of a wide range of biologically active analogs. nih.govacs.org

One common approach involves the modification of the carboxylic acid and phenolic hydroxyl groups of anacardic acid. For instance, various benzamide (B126) derivatives have been synthesized by first alkylating the anacardic acid and then coupling it with different anilines. researchgate.net Sildenafil (Viagra) analogs have also been synthesized from saturated anacardic acid to investigate the effect of the long alkyl chain on phosphodiesterase-5 inhibition. acs.org

Another synthetic strategy focuses on modifying the alkyl side chain. The double bonds in the unsaturated side chains of natural anacardic acids can be hydrogenated to produce saturated analogs. acs.org The synthesis of analogs with different side chain lengths and functionalities has also been explored to study structure-activity relationships, particularly for antibacterial and molluscicidal activities. researchgate.net

More complex synthetic routes have been developed to create anacardic acid analogs from simpler starting materials, allowing for greater structural diversity. These methods often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the long alkyl chain to the aromatic ring. rsc.org Wittig reactions have also been employed to introduce specific side chains. researchgate.netnih.gov These synthetic efforts are crucial for developing new therapeutic agents and for understanding the molecular basis of the biological activities of these natural products. rsc.orgmdpi.comnih.gov

Q & A

Q. How to conduct a systematic review of this compound’s applications in material science while avoiding biased source selection?

- Methodological Answer : Use databases like SciFinder and PubMed with controlled vocabulary (e.g., "this compound AND polymer composites"). Apply PRISMA guidelines for screening and include only peer-reviewed studies. Critically evaluate methodologies in included papers for reproducibility risks (e.g., missing experimental details) .

Q. What documentation standards ensure replicability of this compound-based experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.